(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-ALLYL-5-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE: is a complex organic compound with a molecular formula of C21H17Cl2NO3S2 and a molecular weight of 466.401 Da . This compound is characterized by its unique structure, which includes an allyl group, a dichlorobenzyl ether moiety, and a thiazolanone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ALLYL-5-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazolanone Ring: The thiazolanone ring can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using an allyl halide and a suitable base.
Attachment of the Dichlorobenzyl Ether Moiety: This step involves the reaction of the intermediate with 2,4-dichlorobenzyl chloride in the presence of a base to form the ether linkage.
Final Assembly: The final step involves the condensation of the intermediate with 3-methoxybenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-ALLYL-5-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group in the thiazolanone ring can be reduced to form a hydroxyl group.
Substitution: The dichlorobenzyl ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the carbonyl group can yield a hydroxyl derivative.
Scientific Research Applications
3-ALLYL-5-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ALLYL-5-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
- 3-Allyl-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 3-Allyl-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets 3-ALLYL-5-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE apart from similar compounds is its unique combination of functional groups and its specific structural configuration
Properties
Molecular Formula |
C21H17Cl2NO3S2 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(5Z)-5-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17Cl2NO3S2/c1-3-9-24-20(25)18(29-21(24)28)10-13-5-4-6-17(26-2)19(13)27-12-14-7-8-15(22)11-16(14)23/h3-8,10-11H,1,9,12H2,2H3/b18-10- |
InChI Key |
WLAFTTWFMPRGLS-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)/C=C\3/C(=O)N(C(=S)S3)CC=C |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=C3C(=O)N(C(=S)S3)CC=C |
Origin of Product |
United States |
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